Tocophersolan
Overview
Description
D-alpha-tocopheryl polyethylene glycol 1000 succinate, commonly known as TPGS, is a water-soluble derivative of natural vitamin E. It is an amphiphilic macromolecule, meaning it has both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties. This unique structure makes it a powerful emulsifier and solubilizer, widely used in pharmaceutical and biomedical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
TPGS is synthesized through the esterification of D-alpha-tocopheryl succinate with polyethylene glycol 1000. The reaction typically involves the following steps:
Esterification: D-alpha-tocopheryl succinate is reacted with polyethylene glycol 1000 in the presence of an acid catalyst.
Industrial Production Methods
In industrial settings, the production of TPGS follows similar steps but on a larger scale. The process involves:
Bulk Esterification: Large quantities of D-alpha-tocopheryl succinate and polyethylene glycol 1000 are mixed and reacted in industrial reactors.
Continuous Purification: The product is continuously purified using industrial-scale chromatography or other purification methods to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
TPGS can undergo various chemical reactions, including:
Oxidation: TPGS can be oxidized to form different oxidation products, depending on the conditions and reagents used.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: TPGS can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under mild conditions to prevent degradation of the compound.
Reduction: Reducing agents such as sodium borohydride can be used, often under controlled conditions to ensure selective reduction.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of different oxidized derivatives of TPGS, while substitution reactions can yield a variety of substituted products .
Scientific Research Applications
TPGS has a wide range of applications in scientific research, including:
Chemistry: It is used as a solubilizer and emulsifier in various chemical formulations.
Biology: TPGS is employed in cell culture studies to enhance the solubility and bioavailability of hydrophobic compounds.
Medicine: It is used in drug delivery systems to improve the solubility and absorption of poorly water-soluble drugs. .
Mechanism of Action
TPGS exerts its effects through several mechanisms:
Inhibition of P-glycoprotein: TPGS inhibits the ATP-dependent P-glycoprotein pump, which is responsible for drug efflux in cells.
Enhancement of Solubility and Absorption: TPGS enhances the solubility and absorption of hydrophobic drugs by forming micelles and improving their bioavailability.
Mitochondria-Dependent Inhibition: TPGS inhibits the P-glycoprotein pump through a mitochondria-dependent mechanism, further enhancing drug absorption and efficacy.
Comparison with Similar Compounds
Similar Compounds
Polyethylene Glycol (PEG): Like TPGS, polyethylene glycol is a widely used solubilizer and emulsifier.
Polysorbates: These are also used as emulsifiers and solubilizers in pharmaceutical formulations.
Pluronic Block Copolymers: These are used in drug delivery systems for their solubilizing properties.
Uniqueness of TPGS
TPGS stands out due to its dual functionality as both a solubilizer and a P-glycoprotein inhibitor. This unique combination makes it particularly effective in enhancing the bioavailability and therapeutic efficacy of poorly water-soluble drugs .
Properties
CAS No. |
30999-06-5 |
---|---|
Molecular Formula |
C35H58O6 |
Molecular Weight |
574.8 g/mol |
IUPAC Name |
1-O-(2-hydroxyethyl) 4-O-[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] butanedioate |
InChI |
InChI=1S/C35H58O6/c1-24(2)12-9-13-25(3)14-10-15-26(4)16-11-20-35(8)21-19-30-29(7)33(27(5)28(6)34(30)41-35)40-32(38)18-17-31(37)39-23-22-36/h24-26,36H,9-23H2,1-8H3 |
InChI Key |
AOBORMOPSGHCAX-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)CCC(=O)OCCO)C |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)CCC(=O)OCCO)C |
Related CAS |
9002-96-4 |
Synonyms |
(+)-alpha-tocopheryl polyethylene glycol 1000 succinate alpha-D-tocopherol poly(ethylene glycol) 2000 succinate alpha-tocopheryl polyethylene glycol succinate mono-(2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-6-chromanyl) succinate polyethylene glycol monoester poly(oxy-1,2-ethanediyl), alpha-(4-((3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl)oxy)-1,4-dioxobutyl-omega-hydroxy- tocofersolan tocopherol poly(ethylene glycol) 2000 succinate tocopherol polyethylene glycol succinate tocophersolan tocophersolan, (2R-(2R*(4R*,8R*)))-isomer tocopheryl poly(ethylene glycol) 1000 succinate TPGS TPGS 2K vitamin E-TPGS vitamine E PEG-1000-succinate |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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